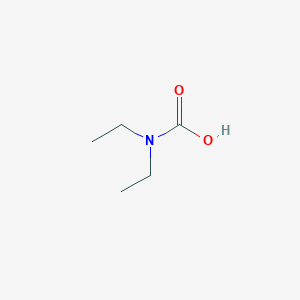

Diethylcarbamic acid

CAS No.: 24579-70-2

Cat. No.: VC3919894

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24579-70-2 |

|---|---|

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | diethylcarbamic acid |

| Standard InChI | InChI=1S/C5H11NO2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8) |

| Standard InChI Key | APRJFNLVTJWEPP-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=O)O |

| Canonical SMILES | CCN(CC)C(=O)O |

Introduction

Chemical Structure and Identification

Diethylcarbamic acid belongs to the carbamate family, featuring a carbamic acid core substituted with two ethyl groups at the nitrogen atom. The IUPAC name is N,N-diethylcarbamic acid, and its structure is defined by the following identifiers:

The compound’s 2D and 3D conformers reveal a planar carbamate group with ethyl substituents inducing steric effects that influence reactivity . Its CAS registry number is 24579-70-2, and it is alternatively identified as DTXSID50396006 or SCHEMBL42300 .

Synthesis and Derivatives

Diethylcarbamic acid is synthesized via reactions involving diethylamine and carbonyl-containing reagents. A notable method involves the reaction of chloromethyl chloroformate with diethylamine to yield diethyl-carbamic acid chloromethyl ester (C<sub>6</sub>H<sub>12</sub>ClNO<sub>2</sub>), a precursor with applications in organic synthesis . This reaction proceeds in dichloromethane at 0–20°C, achieving a 97% yield under optimized conditions :

Ethyl diethylcarbamate (C<sub>7</sub>H<sub>15</sub>NO<sub>2</sub>), a stable ester derivative, is synthesized via carbamate esterification and serves as a model compound for studying hydrolysis kinetics . Its CAS number is 3553-80-8, and it is characterized by a rotatable bond count of 2, enhancing conformational flexibility .

Physicochemical Properties

Diethylcarbamic acid exhibits moderate lipophilicity (XLogP3 = 0.4), balancing solubility in polar solvents and membrane permeability . Key properties include:

-

Acid Dissociation Constant (pKa): Estimated at ~4.5–5.0 due to the electron-withdrawing carbamate group.

-

Thermal Stability: Decomposes above 150°C, releasing CO<sub>2</sub> and diethylamine.

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (1.2 g/L at 25°C) .

Derivatives like ethyl diethylcarbamate show enhanced stability, with a boiling point of 165–167°C and vapor pressure of 0.12 mmHg at 25°C .

Applications in Drug Development

Carbamates are pivotal in prodrug design due to their hydrolytic stability and bioisosteric properties. Diethylcarbamic acid derivatives enhance blood-brain barrier (BBB) penetration, as demonstrated by SP-04’s brain-to-plasma ratio of 1.8 in rodents . Key applications include:

-

Neuroprotective Agents: SP-04 mitigates mitochondrial dysfunction induced by rotenone and 3-nitropropionic acid, preserving ATP synthesis in neurons .

-

Antioxidants: SP-04m scavenges free radicals (EC<sub>50</sub> = 8.2 μM) and reduces oxidative stress in SH-SY5Y cells .

-

Cholinergic Therapeutics: By reversibly inhibiting AChE, diethylcarbamic acid analogs prolong acetylcholine signaling without irreversible enzyme damage .

Analytical Methods

Diethylcarbamic acid is quantified via:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 210 nm.

-

Mass Spectrometry (MS): ESI+ mode identifies the molecular ion [M+H]<sup>+</sup> at m/z 118.08 .

-

Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) shows signals at δ 1.2 (t, 6H, CH<sub>3</sub>), 3.4 (q, 4H, CH<sub>2</sub>), and 5.1 (s, 1H, NH) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume